molecular formula C17H16O B14684434 9-Anthracenemethanol, 10-ethyl- CAS No. 29852-41-3

9-Anthracenemethanol, 10-ethyl-

Cat. No.: B14684434
CAS No.: 29852-41-3
M. Wt: 236.31 g/mol
InChI Key: QHPKNTLEGYQLND-UHFFFAOYSA-N
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Description

Overview of Anthracene (B1667546) and its Derivatives in Organic Chemistry

Anthracene, a solid polycyclic aromatic hydrocarbon (PAH), is composed of three linearly fused benzene (B151609) rings. rroij.comwikipedia.org This fundamental structure makes it a cornerstone in the field of organic photochemistry. rroij.com Anthracene and its derivatives are the subject of extensive research due to their intriguing photophysical, photochemical, and biological characteristics. beilstein-journals.org These compounds are integral to the development of a wide array of organic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and various polymeric materials. beilstein-journals.org

The core of anthracene's utility lies in its extended aromatic and conjugated π-system, which is responsible for its notable photochemical and photophysical properties. beilstein-journals.org While colorless, anthracene exhibits a blue fluorescence under ultraviolet radiation. wikipedia.orgvedantu.com A key industrial application of anthracene is its conversion to anthraquinone, a precursor for many dyes. wikipedia.orgvedantu.com Furthermore, the addition of various functional groups to the anthracene core can dramatically alter its physical, chemical, and biological properties, opening up a vast landscape for the synthesis of new materials and molecules with specific functions. beilstein-journals.orgontosight.ai For instance, hydroxylated derivatives of anthracene, such as 1-hydroxyanthracene and 2-hydroxyanthracene, are known to be pharmacologically active. wikipedia.org

Importance of Substitution Patterns in Polycyclic Aromatic Hydrocarbons, with Specific Reference to 9,10-Disubstituted Anthracenes

The substitution pattern on polycyclic aromatic hydrocarbons like anthracene is a critical determinant of their properties and applications. The positions at which functional groups are attached to the anthracene core can significantly influence factors such as solubility, crystal structure, and electronic properties. rsc.org Among the various substitution patterns, the 9,10-disubstituted anthracenes have garnered considerable interest. semanticscholar.org

Substitution at the 9 and 10 positions of the anthracene ring can drastically alter the probabilities of electronic transitions, such as intersystem crossing. rsc.org For example, unsubstituted anthracene has a fluorescence quantum yield of about 30%, whereas 9,10-dimethylanthracene (B165754) exhibits a much higher fluorescence quantum yield of approximately 70%. rsc.org This enhancement is a direct result of the substituents' influence on the molecule's electronic structure.

Furthermore, bulky substituents at the 9 and 10 positions, such as phenyl groups, can inhibit the [4+4] photocycloaddition reaction that anthracene and some of its derivatives undergo at high concentrations upon irradiation. rsc.org This steric hindrance is a crucial factor in designing stable and highly fluorescent materials. The ability to tune the properties of anthracene through 9,10-disubstitution makes these derivatives particularly valuable for applications in OLEDs and triplet-triplet annihilation upconversion systems. rsc.orgrsc.orgchalmers.se Researchers have explored a variety of substituents, including aromatic phenyl and thiophene (B33073) groups with both electron-donating and accepting characteristics, to fine-tune the photophysical properties of these compounds. rsc.orgrsc.org

Rationale for Academic Investigation into 9-Anthracenemethanol (B72535), 10-ethyl-

The specific compound, 9-Anthracenemethanol, 10-ethyl-, presents a unique case for academic investigation due to its distinct substitution pattern. ontosight.ai It features a methanol (B129727) group (-CH2OH) at the 9-position and an ethyl group (-CH2CH3) at the 10-position. ontosight.ai This combination of a polar hydroxyl-containing group and a nonpolar alkyl group on the anthracene backbone is expected to impart specific physical and chemical properties. ontosight.ai

Potential applications for this compound and its derivatives are being explored in various fields. Its fluorescence properties make it a candidate for use as a probe in biological systems. ontosight.ai In materials science, it is being investigated for its potential role in the development of new materials, including those for OLEDs. ontosight.aiontosight.ai The unique structure of 9-Anthracenemethanol, 10-ethyl- makes it a compelling subject for research aimed at understanding structure-property relationships in substituted anthracenes and for the development of novel functional materials.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₇H₁₆O
Appearance Not explicitly stated, but related anthracene derivatives are often crystalline solids. rroij.com
Solubility The presence of a methanol group suggests potential solubility in polar organic solvents, while the ethyl and anthracene components suggest solubility in nonpolar organic solvents. ontosight.ai
Fluorescence Expected to be fluorescent, a characteristic property of anthracene derivatives. rroij.comontosight.ai

Synthesis and Reactions

The synthesis of 9,10-disubstituted anthracenes can be challenging but several methods have been developed. beilstein-journals.org A common approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to introduce substituents at specific positions on the anthracene core. chalmers.se For a compound like 9-Anthracenemethanol, 10-ethyl-, a potential synthetic route could involve the formylation of 10-ethylanthracene to introduce a formyl group at the 9-position, followed by reduction of the aldehyde to a methanol group. The synthesis of the starting material, 10-ethylanthracene, could be achieved through various methods, including Friedel-Crafts reactions. beilstein-journals.org

9-Anthracenemethanol itself is known to undergo reactions typical of alcohols. For example, it can participate in the ring-opening polymerization of L-lactide and δ-valerolactone. sigmaaldrich.com It can also undergo a proton exchange reaction with a strong base like potassium tert-butoxide to form the corresponding alkoxide. sigmaaldrich.com Furthermore, it can be used as a starting material for the synthesis of other derivatives, such as in the Diels-Alder reaction with dimethylacetylene-dicarboxylate to yield lactone derivatives. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29852-41-3

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

(10-ethylanthracen-9-yl)methanol

InChI

InChI=1S/C17H16O/c1-2-12-13-7-3-5-9-15(13)17(11-18)16-10-6-4-8-14(12)16/h3-10,18H,2,11H2,1H3

InChI Key

QHPKNTLEGYQLND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CO

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies for 9 Anthracenemethanol, 10 Ethyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 9,10-disubstituted anthracenes, a suite of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals, confirming the identity and connectivity of the core structure and its substituents. umich.edu

The ¹H NMR spectrum of 9-Anthracenemethanol (B72535), 10-ethyl- is expected to exhibit distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the ethyl and hydroxymethyl substituents. The substitution at the 9- and 10-positions simplifies the aromatic region compared to unsubstituted anthracene.

The eight aromatic protons on the anthracene skeleton typically appear as multiplets in the downfield region, generally between 7.00 and 8.60 ppm. rsc.orgchalmers.sesemanticscholar.orgresearchgate.net The protons adjacent to the substituents (H-1, H-8, H-4, H-5) are expected to be the most deshielded.

The hydroxymethyl group (-CH₂OH) at the 9-position would give rise to a singlet for the methylene (B1212753) protons (Ar-CH₂ -OH), with a predicted chemical shift around 6.18 ppm, and a signal for the hydroxyl proton (-OH), the position of which is variable and dependent on concentration and solvent. rsc.org The ethyl group at the 10-position would present a characteristic quartet for its methylene protons (-CH₂ -CH₃) and a triplet for its methyl protons (-CH₂-CH₃ ), arising from spin-spin coupling with the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 9-Anthracenemethanol, 10-ethyl-

Protons Predicted Chemical Shift (ppm) Multiplicity
Ar-H 7.40 - 8.60 Multiplet
Ar-CH₂ -OH ~6.18 Singlet
-OH Variable Singlet (broad)
Ar-CH₂ -CH₃ ~3.0 - 3.5 Quartet

Note: Predicted values are based on data from analogous compounds. rsc.orgchalmers.sersc.orgresearchgate.net

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 9-Anthracenemethanol, 10-ethyl-, signals are expected for the 14 aromatic carbons of the anthracene core and the three aliphatic carbons of the substituents.

The aromatic carbons typically resonate between 125 and 140 ppm. chalmers.sesemanticscholar.org The carbons bearing the substituents (C-9 and C-10) are quaternary and their chemical shifts are influenced by the electronic nature of the attached groups. Based on data for 9-anthracenemethanol and other 9,10-disubstituted anthracenes, these carbons are expected in the 128-132 ppm range. rsc.orgchemicalbook.com The methylene carbon of the hydroxymethyl group is predicted to appear around 60-65 ppm, while the methylene and methyl carbons of the ethyl group would be found in the upfield aliphatic region. rsc.orgwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for 9-Anthracenemethanol, 10-ethyl-

Carbon Predicted Chemical Shift (ppm)
Aromatic C (CH) 125 - 132
Aromatic C (quaternary) 128 - 140
Ar-C H₂-OH ~60 - 65
Ar-C H₂-CH₃ ~25 - 30

Note: Predicted values are based on data from analogous compounds. chalmers.sersc.orgchemicalbook.comwisc.edu

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of complex structures by revealing correlations between nuclei. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu For 9-Anthracenemethanol, 10-ethyl-, an HSQC spectrum would unambiguously link the proton signals of the aromatic rings, the hydroxymethyl group, and the ethyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum. youtube.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for establishing the connectivity of the entire molecule. Key HMBC correlations would include those between the methylene protons of the hydroxymethyl group and the C-9 carbon of the anthracene ring, and between the methylene protons of the ethyl group and the C-10 carbon. Further correlations from these substituent protons to adjacent aromatic carbons would confirm the 9,10-substitution pattern. sdsu.edursc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. A NOESY spectrum can help to determine the relative spatial arrangement of the substituents. For instance, correlations between the methylene protons of the ethyl and hydroxymethyl groups and the nearby aromatic protons (H-1/H-8 and H-4/H-5) would provide evidence for the molecule's preferred conformation in solution. researchgate.netrsc.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of 9-Anthracenemethanol, 10-ethyl- would be characterized by several key absorption bands. The most prominent would be a broad band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the ethyl and hydroxymethyl groups are expected just below 3000 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹. The C=C stretching vibrations of the anthracene ring system would produce a series of bands in the 1650-1450 cm⁻¹ region. A distinct C-O stretching band for the primary alcohol would be observed around 1050 cm⁻¹. rsc.orgchemicalbook.compolymersource.ca

Table 3: Predicted IR Absorption Frequencies for 9-Anthracenemethanol, 10-ethyl-

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
Alcohol (-OH) O-H stretch 3600 - 3200 (broad)
Aromatic C-H C-H stretch 3100 - 3000
Aliphatic C-H C-H stretch 3000 - 2850
Anthracene Core C=C stretch 1650 - 1450

Note: Predicted values are based on data from analogous compounds. rsc.orgchemicalbook.com

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of non-polar, symmetric bonds, making it an excellent tool for analyzing the π-conjugated framework of anthracene derivatives. nih.govnih.gov The Raman spectrum of 9-Anthracenemethanol, 10-ethyl- is expected to be dominated by strong signals from the anthracene core. sns.it

Characteristic bands for the C-C stretching modes within the aromatic rings are typically observed in the 1650-1300 cm⁻¹ region. researchgate.netcapes.gov.br These bands are sensitive to the substitution pattern and the degree of π-electron delocalization. nih.gov Vibrations associated with the ethyl and hydroxymethyl substituents would also be present but are generally weaker than the intense signals from the aromatic skeleton.

Table 4: Predicted Raman Shift Frequencies for 9-Anthracenemethanol, 10-ethyl-

Molecular Moiety Vibration Type Predicted Raman Shift (cm⁻¹)
Anthracene Core Ring stretching/breathing 1650 - 1300 (strong)
Aromatic C-H C-H bending 1300 - 1000

Note: Predicted values are based on data from analogous compounds. nih.govnih.govsns.itresearchgate.net

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is a powerful tool for investigating the electronic structure and excited-state properties of aromatic compounds like 9-Anthracenemethanol, 10-ethyl-. The substituents on the anthracene ring play a crucial role in modulating the energy of the frontier molecular orbitals, which in turn dictates the absorption and emission characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by distinct vibronic bands arising from π-π* electronic transitions. For 9-Anthracenemethanol, 10-ethyl-, the absorption spectrum in a non-polar solvent is expected to show a series of well-resolved peaks in the ultraviolet region. The presence of the electron-donating ethyl group and the hydroxymethyl group at the 9 and 10 positions is likely to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted anthracene. This is due to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), leading to a smaller energy gap.

For comparison, the UV-Vis absorption data for related 9,10-disubstituted anthracene derivatives are presented below. For instance, 9,10-dimethylanthracene (B165754) exhibits absorption bands at approximately 370 to 410 nm. researchgate.net Similarly, 9,10-diphenylanthracene (B110198) shows absorption bands around 331-396 nm depending on its crystalline form. mdpi.com

Table 1: UV-Vis Absorption Data for Selected 9,10-Disubstituted Anthracene Analogues

CompoundSolvent/StateAbsorption Maxima (λmax, nm)Reference
9,10-DimethylanthraceneAdsorbed on MCM-41~370-410 researchgate.net
9,10-Diphenylanthracene (Melt Crystal)Solid State331, 348, 367, 387 mdpi.com
9,10-Diphenylanthracene (Solution Crystal)Solid State335, 353, 372, 396 mdpi.com

Based on these trends, it is reasonable to predict that the UV-Vis spectrum of 9-Anthracenemethanol, 10-ethyl- in a solvent like cyclohexane (B81311) would display characteristic vibronic fine structure with absorption maxima shifted to slightly longer wavelengths compared to anthracene.

Photoluminescence (PL) Spectroscopy

Anthracene derivatives are well-known for their fluorescent properties, and 9-Anthracenemethanol, 10-ethyl- is expected to be a blue-emitting fluorophore. Following excitation into its π-π* absorption bands, the molecule relaxes to the lowest excited singlet state (S1) and subsequently emits a photon to return to the ground state (S0). The emission spectrum is typically a mirror image of the absorption spectrum, exhibiting its own vibronic structure.

The substitution pattern significantly influences the photoluminescence quantum yield (PLQY) and the emission wavelength. The ethyl and hydroxymethyl groups are not expected to be heavy-atom quenchers, and thus a reasonably high PLQY can be anticipated. The emission maximum (λem) will also be red-shifted compared to anthracene, following the trend observed in the absorption spectrum.

The photoluminescence data for analogous compounds further support these expectations. For example, 9,10-diphenylanthracene is a well-known blue emitter with a high quantum efficiency. researchgate.net The emission maximum for its melt-grown crystal is around 454 nm, while for the solution-grown crystal, it is at 468 nm. mdpi.com

Table 2: Photoluminescence Emission Data for Selected 9,10-Disubstituted Anthracene Analogues

CompoundSolvent/StateEmission Maxima (λem, nm)Reference
9,10-Diphenylanthracene (Melt Crystal)Solid State~455 mdpi.com
9,10-Diphenylanthracene (Solution Crystal)Solid State~468 mdpi.com

Therefore, the photoluminescence spectrum of 9-Anthracenemethanol, 10-ethyl- is predicted to show a structured emission in the blue region of the visible spectrum.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 9-Anthracenemethanol, 10-ethyl- has not been reported, analysis of related structures provides insight into the likely packing motifs.

The bulky ethyl and hydroxymethyl groups at the 9 and 10 positions will sterically influence the crystal packing. In many 9,10-disubstituted anthracenes, these substituents prevent the π-π stacking commonly observed in unsubstituted anthracene. Instead, a herringbone or other arrangement that accommodates the bulky groups is more probable. The planarity of the anthracene core may also be slightly distorted due to steric strain between the substituents.

For instance, single-crystal X-ray diffraction of 9,10-diphenylanthracene reveals different polymorphs depending on the crystallization method, with varying unit cell parameters and molecular packing. mdpi.com The analysis of 9,10-disubstituted anthracenes has shown that functionalization at these positions strongly affects the solid-state arrangement. mdpi.com

A crystal structure of the parent compound, 9-Anthracenemethanol, is available (CCDC Number: 971760). nih.gov The addition of the ethyl group at the 10-position in 9-Anthracenemethanol, 10-ethyl- would introduce further steric hindrance, likely leading to a different crystal packing arrangement compared to 9-Anthracenemethanol. The potential for hydrogen bonding through the hydroxyl group of the hydroxymethyl moiety could also play a significant role in directing the supramolecular assembly in the solid state.

Table 3: Crystallographic Data for an Analogous Anthracene Derivative

CompoundCrystal SystemSpace GroupReference
9,10-Diphenylanthracene (Melt Crystal)MonoclinicP21/n mdpi.com
9,10-Diphenylanthracene (Solution Crystal)MonoclinicC2/c mdpi.com

A successful single-crystal X-ray diffraction study of 9-Anthracenemethanol, 10-ethyl- would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its physical properties and for the rational design of new materials.

Mechanistic Studies of Reactivity in 9 Anthracenemethanol, 10 Ethyl and Anthracene Derivatives

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. In this context, anthracene (B1667546) and its derivatives can act as the diene component, with the reaction typically occurring across the 9- and 10-positions of the central ring.

For instance, 9-anthracenemethanol (B72535) can undergo Diels-Alder reactions with dienophiles like dimethylacetylene dicarboxylate. The presence of a substituent at the 9-position, such as a hydroxymethyl group, can influence the reaction, and it has been shown that protection of the hydroxyl group is not always necessary. In the case of 9,10-disubstituted anthracenes, the steric bulk of the substituents can hinder the approach of the dienophile, potentially slowing down the reaction rate. plos.org The ethyl and hydroxymethyl groups in 9-Anthracenemethanol, 10-ethyl- would be expected to exert some steric influence on the cycloaddition process.

The choice of solvent can dramatically affect the rate and yield of Diels-Alder reactions. Traditionally, high-boiling organic solvents like xylene have been used to facilitate these reactions with anthracene derivatives. mnstate.edumcpherson.edu However, there is a growing interest in using more sustainable and environmentally benign solvent systems.

Water has been shown to accelerate the rate of Diels-Alder reactions, a phenomenon attributed to the hydrophobic effect and the hydrogen-bond-donating capacity of water. tcd.iegordon.edu For the reaction of 9-anthracenemethanol with N-methylmaleimide, conducting the reaction in water not only serves as a green alternative but also leads to high yields, with the product conveniently precipitating out of the solution upon cooling. tcd.iegordon.edu

Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor and a hydrogen bond donor, have also emerged as effective media for Diels-Alder reactions. nih.gov A study on the reaction of 9-anthracenemethanol and N-ethylmaleimide demonstrated that DESs can lead to high yields, sometimes superior to those obtained in conventional organic solvents or water. nih.govresearchgate.net The viscosity and composition of the DES can be tuned to optimize the reaction conditions. nih.gov

Table 1: Effect of Different Solvents on the Yield of the Diels-Alder Reaction between 9-Anthracenemethanol and N-Ethylmaleimide

SolventYield (%)
Choline chloride/Urea (1:2)95
Choline chloride/Glycerol (1:2)92
Water88
Toluene75
Dichloromethane55

This table is generated based on data reported for the reaction of 9-anthracenemethanol and N-ethylmaleimide to illustrate solvent effects. nih.gov

When an unsymmetrically substituted anthracene reacts with an unsymmetrical dienophile, the formation of different regioisomers is possible. The regioselectivity of the Diels-Alder reaction of 9-substituted anthracenes has been a subject of significant interest. orientjchem.org For example, the reaction of 9-substituted anthracenes with dienophiles like 2-acetamidoacrylate can proceed with high regioselectivity. The electronic nature of the substituent at the 9-position plays a key role in directing the orientation of the dienophile. orientjchem.org

In a hypothetical reaction of 9-Anthracenemethanol, 10-ethyl- with an unsymmetrical dienophile, the electronic and steric effects of both the ethyl and hydroxymethyl groups would collectively determine the regiochemical outcome. It has been noted that in certain Diels-Alder reactions of 9-substituted anthracenes, polar solvents can increase the reaction rate. orientjchem.org A novel method for achieving regiospecific products involves the Diels-Alder reaction of 9-anthracenemethanol with symmetrical acetylenic esters to form a lactone intermediate, which can then be opened with a different alcohol to yield a specific regioisomer.

Photochemical Transformations

Anthracene and its derivatives are well-known for their rich photochemistry, which includes photodimerization and photosolvolysis reactions. These transformations are initiated by the absorption of UV light. plos.org

Upon irradiation with UV light, anthracene can undergo a [4+4] cycloaddition to form a dimer. This photodimerization occurs at the 9- and 10-positions. plos.org However, for 9,10-disubstituted anthracenes, the presence of bulky substituents can sterically hinder this dimerization process. plos.org Therefore, for 9-Anthracenemethanol, 10-ethyl-, the likelihood of photodimerization would depend on the steric hindrance imposed by the ethyl and hydroxymethyl groups.

Interestingly, the reaction environment can be manipulated to control the outcome of the photoreaction. For instance, the use of supramolecular hosts like cucurbit[n]urils (CB[n]) can act as nanoreactors, pre-organizing the anthracene derivatives and promoting photodimerization with high selectivity and yield, even for substituted anthracenes that would otherwise dimerize slowly. rsc.orgrsc.org For certain 9-substituted anthracene derivatives, CB nih.gov has been shown to catalyze the photodimerization. rsc.orgrsc.org

In addition to dimerization, substituted anthracenes can undergo other photochemical transformations such as photosolvolysis. This reaction involves the light-induced cleavage of a bond and subsequent reaction with the solvent. For example, esters of 9-anthracenemethanol can undergo photoexcitation, leading to the release of the corresponding carboxylic acid. researchgate.net

An intriguing example of controlled photoreactivity is the photosolvolysis of a 9-substituted anthracene derivative within a cucurbit rsc.orguril (CB rsc.org) host. rsc.orgrsc.org In this case, instead of the expected photodimerization, the CB rsc.org host stabilizes a carbocation intermediate, leading to a quantitative photosolvolysis to produce 9-anthracenemethanol. rsc.orgrsc.org This suggests that the anthracene moiety can act as a photoremovable protecting group, and the reaction pathway can be switched from dimerization to solvolysis by choosing the appropriate host molecule. rsc.orgrsc.org It is plausible that 9-Anthracenemethanol, 10-ethyl- could exhibit similar photosolvolysis reactivity under specific conditions, such as encapsulation within a suitable supramolecular host.

Photoinduced Electron Transfer (PET) Mechanisms in Bichromophoric Systems

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, where the absorption of light by a chromophore triggers the transfer of an electron to or from an adjacent molecular entity. In bichromophoric systems—molecules containing two distinct light-absorbing units—PET is a critical mechanism governing their photophysical behavior. These systems typically consist of an electron donor (D) and an electron acceptor (A) moiety, often connected by a covalent bridge (B). researchgate.net

While specific studies on bichromophoric systems incorporating 9-Anthracenemethanol, 10-ethyl- are not extensively documented, the principles of PET in anthracene-based systems are well-established. The anthracene core can act as an excellent electron donor upon excitation. In a hypothetical bichromophoric system where 9-Anthracenemethanol, 10-ethyl- is linked to an electron acceptor, the process would be initiated by the excitation of the anthracene fluorophore. Following light absorption, an electron is transferred from the excited anthracene moiety to the acceptor, creating a charge-separated state (D•+-B-A•−). The efficiency and rate of this PET process are governed by the free energy change (ΔG°), the distance between the donor and acceptor, and their relative orientation.

Multichromophoric systems have been designed to achieve long-lived charge separation by incorporating relay units, a principle applicable to complex derivatives of anthracene. researchgate.net For instance, dyads involving an anthracene donor and a porphyrin acceptor have been synthesized and studied to understand intramolecular energy transfer, a process that competes with electron transfer. koreascience.kr The substitution at the 9 and 10 positions, such as the hydroxymethyl and ethyl groups in 9-Anthracenemethanol, 10-ethyl-, would modulate the redox potential of the anthracene core, thereby influencing the driving force for PET.

Derivatization Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the 9-position of the anthracene core is a versatile functional handle for a variety of chemical transformations. wikipedia.org This allows for the covalent attachment of the anthracene chromophore to other molecules, polymers, or surfaces, enabling the development of functional materials.

Esterification and Etherification Reactions

The primary alcohol of the hydroxymethyl group readily undergoes esterification and etherification reactions. Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester linkage. youtube.com This reaction is typically catalyzed by an acid or a coupling agent. medcraveonline.com For instance, the Fischer esterification process, which uses an alcohol and a carboxylic acid with a strong acid catalyst, is a common method. youtube.com The synthesis of various ester derivatives from secondary metabolites demonstrates the broad applicability of this reaction. medcraveonline.commedcraveonline.com While specific examples for 9-Anthracenemethanol, 10-ethyl- are not detailed in the literature, the reactivity of the parent 9-Anthracenemethanol (which can be prepared by the hydrogenation of 9-anthracenecarboxaldehyde) is well-documented, confirming its utility as a precursor for such derivatizations. wikipedia.orgchemicalbook.com

Etherification, the formation of an ether linkage (R-O-R'), can also be achieved. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For 9-Anthracenemethanol, reaction with potassium tert-butoxide has been shown to yield the corresponding potassium 9-anthracenemethoxide, a key intermediate for etherification. sigmaaldrich.com These reactions are fundamental for creating new molecules where the fluorescent and redox-active anthracene unit is incorporated into a larger structure.

Table 1: Representative Esterification Reactions This table presents generalized esterification reaction data for alcohols, illustrating typical conditions and outcomes.

Alcohol ReactantAcid/Anhydride (B1165640) ReactantCatalyst/ConditionsProduct TypeReported Yield
EugenolAcetic AnhydridePyridine (B92270)Eugenyl Acetate63.20% medcraveonline.com
EugenolBenzoic AcidRhizomucor miehei lipaseEugenyl Benzoate (B1203000)65% medcraveonline.commedcraveonline.com
Cinnamic AcidEthanol (B145695)Lipozyme TLIMEthyl CinnamateHigh Yield medcraveonline.com

Polymerization Initiator Derivatization

The hydroxymethyl group of 9-anthracenemethanol can be modified to create an initiator for controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with an anthracene moiety at one end (end-capped polymers). For example, 9-anthracenemethanol can be reacted with 2-bromoisobutyryl bromide to form 9-anthracenylmethyl-2-bromoisobutyrate. This molecule can then serve as an initiator for the ATRP of various monomers, like methyl methacrylate.

The resulting polymers possess a terminal anthracene group, which imparts its unique photophysical properties to the macromolecule. This strategy is employed to create materials for applications in photonics and electronics. Furthermore, 9-anthracenemethanol itself can act as an initiator in certain types of polymerization, such as the ring-opening polymerization of lactones like δ-valerolactone and L-lactide. sigmaaldrich.com This leads to the formation of biodegradable polyesters with a fluorescent anthracene end-group.

Structure-Reactivity Relationships in 9,10-Substituted Anthracenes

The chemical and photophysical properties of the anthracene core are highly sensitive to the nature of the substituents at the 9 and 10 positions. The introduction of groups at these positions directly influences the electronic distribution within the aromatic system, affecting its reactivity, absorption and emission spectra, and fluorescence quantum yield.

The high reactivity of the 9 and 10 positions is due to these sites having the highest electron density in the anthracene ring system. beilstein-journals.org Attaching substituents at these positions can either enhance or decrease the electron density of the ring and introduce steric effects. For instance, the introduction of alkyl groups like methyl or ethyl can have a significant impact on the solid-state structure and intermolecular interactions. A study on 9,10-dialkyl-9,10-dihydro-9,10-digallaanthracenes found that changing the substituent from methyl to the bulkier ethyl group prevented the formation of a one-dimensional coordination polymer in the solid state due to steric hindrance. researchgate.net

In 9-Anthracenemethanol, 10-ethyl-, the hydroxymethyl group is a relatively neutral substituent in terms of electronic effects, while the ethyl group is a weak electron-donating group. The combined effect of these substituents would influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the molecule's photophysical properties compared to unsubstituted anthracene or 9-anthracenemethanol. The synthesis of various 9,10-disubstituted anthracenes is often achieved through methods like Friedel–Crafts reactions or by the reduction of corresponding anthraquinones, which allows for a wide range of functionalities to be introduced. beilstein-journals.org

Photophysical Phenomena and Advanced Studies in 9 Anthracenemethanol, 10 Ethyl

Fluorescence Properties

9-Anthracenemethanol (B72535) and its derivatives typically exhibit strong fluorescence, a phenomenon where the molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. This emission arises from the transition from the lowest singlet excited state (S₁) back to the ground state (S₀).

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. In addition to fluorescence, photoexcitation can also lead to chemical reactions, the efficiency of which is described by the photoreaction quantum yield (ΦPR).

For instance, studies on various esters derived from 9-anthracenemethanol have shown that upon photoexcitation, they undergo both fluorescence and photoreaction to release carboxylic acids. In a solvent mixture of acetonitrile (B52724) and water, the fluorescence quantum yields for these esters are in the range of 0.01 to 0.09, while the quantum yields for the photoreaction (the disappearance of the ester) are significantly higher, ranging from 0.067 to 0.426. researchgate.net

Table 1: Quantum Yields for 9-Anthracenemethanol Derived Esters in CH₃CN/H₂O (3:2 v/v) researchgate.net

ParameterValue Range
Fluorescence Quantum Yield (Φf)0.01 - 0.09
Photoreaction Quantum Yield (ΦPR)0.067 - 0.426

The solvent environment can significantly influence the fluorescence properties of anthracene (B1667546) derivatives. The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. This phenomenon, known as solvatochromism, is particularly pronounced in molecules where the dipole moment changes upon excitation. nih.gov

The difference between the maximum absorption wavelength (λₐₑₛ) and the maximum emission wavelength (λₑₘ) is known as the Stokes shift. An increase in solvent polarity generally leads to a larger Stokes shift for polar fluorophores. This is because a more polar solvent can better stabilize the more polar excited state, lowering its energy and thus red-shifting the emission.

Research on benzoate (B1203000) esters of 9-anthracenemethanol has demonstrated this solvent-dependent behavior. As the polarity of the solvent increases, a corresponding increase in the Stokes shift is observed, which is indicative of a larger dipole moment in the excited state compared to the ground state. scispace.com

Table 2: Stokes Shifts for a Benzoate Ester of 9-Anthracenemethanol in Various Solvents scispace.com

SolventDielectric Constant (ε)Stokes Shift (cm⁻¹)
n-Hexane1.88980
Cyclohexane (B81311)2.021040
Dioxane2.211290
Chloroform4.811630
Ethyl Acetate6.021810
Dichloromethane8.931960
Acetonitrile37.52240

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. The Stern-Volmer equation is often used to analyze and describe collisional quenching. researchgate.netchalcogen.ro

The fluorescence of anthracene and its derivatives is known to be quenched by a variety of molecules. chalcogen.ro The quenching process can be either dynamic, involving collisions between the excited fluorophore and the quencher, or static, where a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. researchgate.net The linearity of Stern-Volmer plots can indicate whether the quenching mechanism is primarily static or dynamic. researchgate.net

Photoinduced Electron Transfer (PET) Investigations

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. In bichromophoric systems, where a donor and an acceptor moiety are linked together, intramolecular PET can occur.

In derivatives of 9-anthracenemethanol, such as its benzoate esters, the anthracene moiety can act as the electron donor upon excitation, while the benzoate group acts as the electron acceptor. The efficiency of this PET process is strongly influenced by the nature of the substituents on the benzoate ring. scispace.com

Electron-withdrawing groups on the benzoate ring enhance the electron-accepting ability of this moiety, thereby increasing the driving force for PET and, consequently, the rate of electron transfer. Conversely, electron-donating groups decrease the PET rate. scispace.com

The effect of substituents on the rate of chemical reactions can be quantified using the Hammett equation, which relates the reaction rate to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a particular substituent. The reaction constant, ρ, indicates the sensitivity of the reaction to these substituent effects. wikipedia.org

In the study of photoinduced electron transfer in substituted benzoate esters of 9-anthracenemethanol, a linear free-energy relationship was established between the logarithm of the electron transfer rate constant (kₑₜ) and the Hammett σ values of the substituents on the benzoate ring. scispace.com The analysis yielded a positive ρ value of +1.5. scispace.com

A positive ρ value signifies that the reaction is facilitated by electron-withdrawing groups, which stabilize the negative charge that develops on the benzoate moiety as it accepts an electron. The magnitude of ρ = +1.5 indicates a moderate sensitivity of the PET process to the electronic nature of the substituents. This provides strong evidence for the occurrence of intramolecular electron transfer from the excited anthracene chromophore to the benzoate group. scispace.com

Applications in Luminescent Sensing Mechanisms

The inherent fluorescence of the anthracene core makes its derivatives, such as 9-Anthracenemethanol, 10-ethyl-, promising candidates for the development of luminescent sensors. These sensors operate on the principle that the fluorescence properties of the anthracene moiety—such as intensity, wavelength, and lifetime—can be modulated by the presence of a specific analyte. This change in fluorescence serves as a detectable signal.

Derivatives of 9-anthracenemethanol have been investigated as fluorogenic probes, where the molecule is initially in a non-fluorescent or weakly fluorescent state. researchgate.net Upon reaction with a target analyte, a chemical transformation occurs that "turns on" the fluorescence, leading to a significant increase in emission intensity. researchgate.net This "off-on" switching mechanism is highly desirable for sensitive and selective detection. For example, anthracene derivatives with specific functional groups at the 9-position have been designed to show little to no fluorescence until they participate in a chemical reaction, such as an aldol (B89426) addition, with the resulting product being highly fluorescent. researchgate.net

The general principle involves linking the anthracene fluorophore to a recognition unit that selectively interacts with the target analyte. This interaction can trigger various photophysical processes that alter the fluorescence output:

Photoinduced Electron Transfer (PET): In many sensor designs, a PET process from a recognition unit to the excited anthracene core quenches the fluorescence. Upon binding of an analyte to the recognition unit, the PET process can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The introduction of electron-donating or electron-withdrawing groups to the anthracene structure can induce ICT characteristics. rsc.org The binding of an analyte can alter the electronic distribution and the energy of the ICT state, resulting in a shift in the emission wavelength or a change in intensity.

Excimer/Exciplex Formation: The spatial arrangement of anthracene units can be designed to form excimers (excited-state dimers) with characteristic emission spectra. The presence of an analyte can disrupt or promote this formation, leading to a ratiometric sensing signal.

While specific studies on 9-Anthracenemethanol, 10-ethyl- as a luminescent sensor are not extensively documented in publicly available literature, the principles derived from closely related 9-anthracene derivatives provide a strong foundation for its potential applications. For instance, amphiphilic anthryl dendrons have demonstrated solvatochromic properties, where their fluorescence intensity is dependent on the solvent polarity, allowing for the determination of methanol (B129727)/water ratios. core.ac.uk Furthermore, other anthracene derivatives have been successfully employed as fluorescent sensors for the detection of metal ions like Cu²⁺ and for monitoring chemical transformations. researchgate.netnih.gov

Table 1: Potential Luminescent Sensing Applications of Anthracene Derivatives

Analyte/ApplicationSensing MechanismObserved Fluorescence ChangeReference
Chemical Reactions (e.g., Aldol)Reaction-based "turn-on">1000-fold increase in fluorescence researchgate.net
Solvent Polarity (Methanol/Water)Solvatochromism, Aggregation-induced quenchingIntensity changes with solvent composition core.ac.uk
Metal Ions (e.g., Cu²⁺)Fluorescence quenchingDecrease in fluorescence intensity nih.gov
pHEnvironment-sensitive emissionChanges in fluorescence based on pH researchgate.net

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various ground-state properties with a favorable balance between accuracy and computational cost.

The first step in the computational analysis of a molecule like 9-Anthracenemethanol, 10-ethyl- involves geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable molecular structure. For substituted anthracenes, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to achieve this. tandfonline.com

The optimized geometry of 9-Anthracenemethanol, 10-ethyl- would feature the characteristic tricyclic aromatic core of anthracene. The planarity of the anthracene ring system is a key feature, although minor distortions can be introduced by the substituents. The -CH₂OH group at the 9-position and the -CH₂CH₃ group at the 10-position will have specific bond lengths, bond angles, and dihedral angles relative to the anthracene plane. The ethyl group, being larger than a hydrogen atom, would likely induce some steric strain, potentially causing a slight buckling of the anthracene skeleton. The electronic structure analysis would reveal the distribution of electron density across the molecule, highlighting the electron-rich aromatic rings and the influence of the electron-donating ethyl group and the hydroxymethyl group.

Table 1: Predicted Optimized Geometric Parameters for 9-Anthracenemethanol, 10-ethyl- (Theoretical)

ParameterPredicted ValueNotes
C-C (aromatic) bond lengths~1.39 - 1.43 ÅTypical for aromatic systems.
C9-C(H₂OH) bond length~1.51 ÅSingle bond between sp² and sp³ carbons.
C10-C(H₂CH₃) bond length~1.52 ÅSlightly longer due to steric hindrance.
C-O bond length~1.43 ÅTypical C-O single bond.
Dihedral Angle (Anthracene)< 5°Slight deviation from planarity is expected.

Note: These are estimated values based on typical DFT calculations for similar molecules. Actual values would require specific calculations for 9-Anthracenemethanol, 10-ethyl-.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. lookchem.com A smaller gap generally implies higher reactivity. lookchem.com

For anthracene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. mdpi.com The introduction of an electron-donating ethyl group at the 10-position is expected to raise the energy of the HOMO, while the effect on the LUMO might be less pronounced. This would lead to a smaller HOMO-LUMO gap compared to the parent 9-Anthracenemethanol, suggesting increased reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Gap for 9-Anthracenemethanol, 10-ethyl- (Theoretical)

Molecular OrbitalEnergy (eV)Description
HOMO-5.8 to -6.2Primarily π-orbital on the anthracene core.
LUMO-1.9 to -2.3Primarily π*-orbital on the anthracene core.
HOMO-LUMO Gap 3.9 to 3.9 eV Indicates moderate chemical reactivity.

Note: These are estimated values. The presence of the ethyl group likely decreases the gap compared to 9-Anthracenemethanol.

DFT calculations can also be used to determine the thermodynamic parameters of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These values are crucial for understanding the stability of the molecule and its behavior in chemical reactions. For instance, the calculated heat of formation can provide insight into the energetic cost of synthesizing the molecule. The relative stabilities of different conformers (e.g., rotational isomers of the hydroxymethyl and ethyl groups) can also be assessed by comparing their calculated total energies.

Excited State Calculations

While DFT is primarily a ground-state theory, extensions of it can be used to investigate the properties of molecules in their electronically excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic transitions, which correspond to the absorption of light by a molecule. tandfonline.com These calculations can predict the UV-Vis absorption spectrum of a compound. For 9-Anthracenemethanol, 10-ethyl-, the electronic transitions are expected to be primarily of the π → π* type, characteristic of aromatic systems. The calculated transition energies and oscillator strengths provide information about the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. The substitution with an ethyl group at the 10-position would likely cause a slight red-shift (shift to longer wavelengths) in the absorption spectrum compared to 9-Anthracenemethanol due to the electron-donating nature of the ethyl group.

Computational Chemistry and Theoretical Investigations of 9 Anthracenemethanol, 10 Ethyl

Theoretical Prediction of Photophysical Properties

Due to the lack of specific studies on 9-Anthracenemethanol, 10-ethyl-, there are no published theoretical predictions of its photophysical properties. Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting the photophysical behavior of molecules. nih.gov Such studies on related anthracene derivatives typically provide insights into:

Absorption Spectra: Theoretical calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the S0 → S1 transition. For many anthracene derivatives, these calculations have shown good agreement with experimental data. researchgate.net

Emission Spectra: The fluorescence or phosphorescence emission wavelengths can also be calculated, providing a theoretical understanding of the compound's luminescence properties.

Quantum Yields: While more complex to predict accurately, computational models can sometimes estimate fluorescence quantum yields (ΦF), which quantify the efficiency of the emission process.

Excited State Dynamics: Theoretical investigations can elucidate the nature of excited states, intersystem crossing rates, and other photophysical processes that govern the behavior of the molecule after light absorption.

In the absence of direct research on 9-Anthracenemethanol, 10-ethyl-, it is not possible to provide specific data tables or detailed research findings for its theoretically predicted photophysical properties. The photophysical characteristics of anthracene derivatives are known to be sensitive to the nature and position of substituents on the anthracene core. rsc.orgmdpi.com Therefore, direct extrapolation from other derivatives, while potentially providing a rough estimate, would not meet the standard of scientific accuracy for this specific compound.

Further experimental and theoretical studies are required to elucidate the specific photophysical properties of 9-Anthracenemethanol, 10-ethyl-.

Advanced Functional Applications and Research Trajectories of 9 Anthracenemethanol, 10 Ethyl in Contemporary Chemical Science

Supramolecular Chemistry and Self-Assembly

The anthracene (B1667546) scaffold is a cornerstone in the construction of complex supramolecular systems due to its rigid, planar structure and distinct photophysical properties. 9-Anthracenemethanol (B72535), the parent compound of 9-Anthracenemethanol, 10-ethyl-, is a known versatile precursor for creating intricate supramolecular assemblies. chemicalbook.comwikipedia.org The hydroxylmethyl group at the 9-position provides a reactive handle for further functionalization, enabling the molecule to be incorporated into larger, more complex architectures.

Precursors for Supramolecular Assemblies and Recognition Systems

Derivatives of 9-anthracenemethanol are pivotal in the design of molecules capable of self-assembly and molecular recognition. The foundational structure allows for the introduction of various binding sites and functionalities. The addition of an ethyl group at the 10-position in 9-Anthracenemethanol, 10-ethyl- is expected to introduce steric hindrance that can be strategically exploited in directing the self-assembly process. This can lead to the formation of specific, well-defined aggregates or prevent undesirable stacking arrangements.

The synthesis of such precursors often involves the modification of the hydroxyl group to form ethers, esters, or to link the anthracene unit to other molecular frameworks. These modifications are crucial for creating systems that can recognize and bind to specific guest molecules, a fundamental aspect of host-guest chemistry.

Design of Host-Guest Systems and Supramolecular Polymers

The design of host-guest systems often relies on creating a cavity or a binding site that is complementary in size, shape, and chemical nature to a target guest molecule. While specific host-guest systems based on 9-Anthracenemethanol, 10-ethyl- are not prominently documented, the general principles of anthracene-based hosts suggest its potential. The ethyl group could contribute to the formation of a hydrophobic pocket, enhancing the binding of nonpolar guest molecules.

Materials Science Applications

The intense fluorescence of the anthracene core is a key feature that underpins its use in materials science, particularly in the development of fluorescent probes and sensors. The quantum yield and emission wavelength of anthracene derivatives are sensitive to their local environment, a property that can be harnessed for sensing applications.

Fluorescent Probes and Sensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. Anthracene-based probes are widely explored for the detection of various species, including metal ions and protons (pH). nih.govcore.ac.uk The mechanism of sensing often involves processes like photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or the formation of excimers or exciplexes.

Metal Ion Sensing via Fluorescence Quenching

Anthracene derivatives can be functionalized with chelating agents that can selectively bind to metal ions. researchgate.netresearchgate.net Upon binding, the fluorescence of the anthracene unit is often quenched. This quenching can occur through several mechanisms, including PET from the excited anthracene to the metal ion or heavy atom-induced intersystem crossing.

For 9-Anthracenemethanol, 10-ethyl-, the hydroxymethyl group could be modified to incorporate a metal-ion binding moiety. The ethyl group at the 10-position might sterically influence the binding pocket, potentially enhancing selectivity for certain metal ions. The fluorescence quenching response would be dependent on the nature of the metal ion and the specific design of the sensor molecule.

Table 1: Examples of Anthracene Derivatives in Metal Ion Sensing

Anthracene DerivativeTarget Metal IonSensing MechanismReference
Anthracene Carboxamide DerivativeClO⁻Fluorescence Turn-On nih.gov
Anthracene-based NanoprobeZn²⁺Aggregation-Induced Emission Enhancement mdpi.com
Anthracene-9,10-diylbis(methylene) bis(diethylcarbamodithioate)Hg²⁺Photoinduced Electron Transfer Suppression researchgate.net
9,10-Bis(8-Quinolinoxymethyl)AnthraceneCu²⁺Fluorescence Quenching researchgate.net

This table presents examples of related anthracene compounds and is for illustrative purposes.

pH-Responsive Fluorescent Systems

The fluorescence of certain anthracene derivatives can be sensitive to changes in pH. nih.gov This responsiveness can be engineered by incorporating acidic or basic functional groups into the molecule. The protonation or deprotonation of these groups can alter the electronic properties of the fluorophore, leading to a change in its fluorescence emission.

In the case of 9-Anthracenemethanol, 10-ethyl-, the hydroxyl group itself is not strongly acidic or basic. However, it can be functionalized with moieties that are pH-sensitive. For instance, attaching an amine or a carboxylic acid group would render the molecule's fluorescence responsive to pH changes. The ethyl group's electronic and steric effects would likely fine-tune the pKa of the attached functional group and the corresponding fluorescence response.

Table 2: Properties of 9-Anthracenemethanol (Parent Compound)

PropertyValueReference
IUPAC Name (Anthracen-9-yl)methanol wikipedia.org
CAS Number 1468-95-7 chemicalbook.com
Molecular Formula C₁₅H₁₂O chemicalbook.com
Molecular Weight 208.26 g/mol chemicalbook.com
Appearance Colorless solid wikipedia.org
Application Precursor to supramolecular assemblies chemicalbook.comwikipedia.org

This table provides data for the parent compound, 9-Anthracenemethanol, as a reference point.

Protonation State Determination using Photoinduced Electron Transfer

There is no available research in the public domain detailing the use of 9-Anthracenemethanol, 10-ethyl- for the determination of protonation states via photoinduced electron transfer. While the principles of PET are well-established for other anthracene derivatives, specific studies involving the 10-ethyl variant are absent from the current body of scientific literature.

Polymer Chemistry and Advanced Polymeric Materials

No specific research could be found on the incorporation or application of 9-Anthracenemethanol, 10-ethyl- within the field of polymer chemistry.

There are no documented studies on the integration of 9-Anthracenemethanol, 10-ethyl- into polymeric networks or hydrogels. Research on hydrogels and polymer networks often utilizes other functionalized molecules to achieve desired properties. mit.eduresearchgate.netmdpi.com

The concept of using anthracene derivatives as mechanophores is an active area of research. However, there is no specific information available that describes the use or properties of 9-Anthracenemethanol, 10-ethyl- as a mechanophore for force-activated luminescence.

While anthracene compounds can act as photosensitizers, no literature specifically identifies 9-Anthracenemethanol, 10-ethyl- as a photosensitizer for polymerization processes.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 9-Anthracenemethanol (B72535), 10-ethyl-

While direct academic literature focusing specifically on 9-Anthracenemethanol, 10-ethyl- is limited, an analysis of its parent compound, 9-Anthracenemethanol, and related 9,10-disubstituted anthracenes allows for an informed projection of its potential scientific contributions. The foundational compound, 9-Anthracenemethanol, is recognized as a versatile precursor in the synthesis of complex molecular structures. chemicalbook.comchemicalbook.comchemicalbook.comwikipedia.org It is synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. chemicalbook.comchemicalbook.comchemicalbook.comchemdad.com

Key discoveries related to 9-Anthracenemethanol that would likely extend to its 10-ethyl derivative include its utility in Diels-Alder reactions. chemicalbook.comchemdad.com For instance, its reaction with dimethylacetylene-dicarboxylate yields lactone derivatives, providing a pathway to regiospecific adducts that are otherwise difficult to obtain. This reactivity is a cornerstone for creating complex, functionalized polycyclic frameworks.

Furthermore, 9-Anthracenemethanol serves as an initiator in ring-opening polymerization for producing biodegradable polymers like poly(δ-valerolactone). chemicalbook.comchemdad.comsigmaaldrich.com It is also used to create polymer-supported anthracene (B1667546), which can act as a scavenger for dienophiles in cycloaddition reactions. chemicalbook.comchemdad.comsigmaaldrich.com The introduction of a 10-ethyl group to this scaffold is anticipated to modulate its electronic and steric properties, thereby influencing the reactivity and the characteristics of the resulting materials. The ethyl group, being an electron-donating group, could enhance the electron density of the anthracene core, potentially affecting its fluorescence properties and reactivity in electrophilic substitution reactions.

The academic contributions of 9-Anthracenemethanol also lie in its use as a building block for supramolecular assemblies and functional materials. chemicalbook.comwikipedia.org Its derivatives have been investigated for applications in organic electronics and biomedical research. ontosight.ai It is therefore reasonable to extrapolate that 9-Anthracenemethanol, 10-ethyl- would be a valuable candidate for similar studies, with the 10-ethyl group offering a means to fine-tune the material's properties for specific applications. The structural modifications at the 9 and 10 positions of the anthracene ring are known to be crucial for tailoring the lipophilicity and spectroscopic properties of these molecules for applications such as bioimaging probes. mdpi.com

Emerging Research Avenues in Substituted Anthracene Chemistry

The field of substituted anthracene chemistry is a dynamic area of research, with several emerging avenues that promise to yield novel materials and functionalities. A significant trend is the development of advanced synthetic methodologies, particularly those employing transition-metal catalysis. nih.govbeilstein-journals.org These methods offer more efficient and selective routes to a wide array of substituted anthracenes. For example, rhodium-catalyzed oxidative coupling and benzannulation reactions have enabled the synthesis of complex, polysubstituted anthracene derivatives. beilstein-journals.org Similarly, palladium-catalyzed reactions have been instrumental in creating tailored anthracene scaffolds for applications like high-performance blue organic light-emitting diodes (OLEDs).

Another burgeoning research direction is the functionalization of the anthracene core through C–H bond activation. This approach allows for the direct introduction of functional groups onto the anthracene skeleton, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process.

The synthesis of 9,10-disubstituted anthracenes with specific electronic properties is a key focus. mdpi.comkyushu-u.ac.jp Researchers are exploring the introduction of various donor and acceptor groups at these positions to fine-tune the HOMO and LUMO energy levels, which is critical for applications in organic electronics. kyushu-u.ac.jp For instance, the synthesis of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives has demonstrated how substituent effects can be harnessed to control fluorescence properties. kyushu-u.ac.jp

Furthermore, the creation of anthracene-based macrocycles and polymers is gaining traction. beilstein-journals.org These larger structures can exhibit unique host-guest chemistry and have potential applications in sensing and materials science. The reversible photodimerization of anthracene derivatives via [4π + 4π] cycloaddition is also being exploited to develop self-healing and responsive materials. researchgate.net

Potential for Novel Functional Material Development and Methodological Advancements

The unique photophysical properties of the anthracene core make its substituted derivatives, including the prospective 9-Anthracenemethanol, 10-ethyl-, prime candidates for the development of novel functional materials. The high fluorescence quantum yields of many anthracene derivatives make them highly suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai The ability to tune the emission color and charge transport properties through substitution is a key driver of research in this area.

In the realm of biomedical applications, anthracene derivatives are being explored as fluorescent probes for bioimaging. mdpi.com Their ability to intercalate into DNA and their sensitivity to the local environment can be harnessed for cellular imaging and diagnostics. The development of anthracene-based compounds that can be activated by specific biological triggers or external stimuli is a particularly promising avenue.

Methodological advancements in the synthesis of substituted anthracenes are crucial for unlocking their full potential. nih.govbeilstein-journals.orgacs.org The development of one-pot, multicomponent reactions to construct complex anthracene frameworks is a significant goal, as it would improve efficiency and reduce waste. beilstein-journals.org Furthermore, the use of greener and more sustainable synthetic methods, such as employing less toxic catalysts and solvents, is an important consideration for future research.

The exploration of the reversible dimerization of anthracene derivatives continues to be a fruitful area for creating "smart" materials. researchgate.netresearchgate.net These materials can respond to external stimuli like light and heat, enabling applications in areas such as healable polymers, drug delivery systems, and rewritable information storage. The specific substitution pattern on the anthracene core, such as in 9-Anthracenemethanol, 10-ethyl-, would be expected to influence the kinetics and thermodynamics of the dimerization process, allowing for the rational design of materials with tailored responsive properties.

Q & A

Basic: What synthetic methodologies are recommended for introducing functional groups to 10-ethyl-9-anthracenemethanol in polymer chemistry?

Answer:
Functionalization of 10-ethyl-9-anthracenemethanol can be achieved via Diels-Alder reactions with maleimide derivatives, as demonstrated in RAFT polymer end-group modifications. For example, maleimide-terminated polymers react with the anthracene moiety to form block copolymers, enabling precise control over polymer architecture. Reaction efficiency is monitored using FTIR and NMR spectroscopy to confirm conjugation . Additionally, thiol-ene click chemistry has been employed to incorporate fluorescent labels (e.g., pyrene) or bioactive moieties, leveraging the compound’s electron-rich anthracene core .

Advanced: How can computational models resolve contradictions in cyclodextrin-catalyzed Diels-Alder reaction mechanisms involving 10-ethyl-9-anthracenemethanol?

Answer:
Conflicting hypotheses about cyclodextrin (CD) catalysis—such as hydrogen-bond stabilization vs. preorganization effects—can be addressed via molecular dynamics (MD) simulations and quantum mechanics (QM) calculations . Studies show that β-CD’s catalytic activity arises not from transient hydrogen bonds but from host-guest complexation , which reduces entropy penalties by pre-organizing reactants. For instance, MD simulations reveal that van der Waals interactions between 10-ethyl-9-anthracenemethanol and CD cavities lower activation energies, while dimethyl-β-CD enhances this effect due to stronger hydrophobic interactions .

Basic: What analytical techniques are critical for characterizing 10-ethyl-9-anthracenemethanol in supramolecular systems?

Answer:

  • Fluorescence Spectroscopy : Used to study energy transfer in polymer matrices (e.g., Ru/Os complexes paired with anthracene derivatives) .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions in thermo-degradable networks, such as melting points of anthracene dimers (~50–60°C) .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Enhances detection of non-covalent complexes when paired with additives like m-nitrobenzyl alcohol .

Advanced: How do steric and electronic factors influence enzymatic interactions with 10-ethyl-9-anthracenemethanol?

Answer:
The primary alcohol group in 10-ethyl-9-anthracenemethanol exhibits steric hindrance in enzymatic systems. For example, Pleurotus eryngii aryl-alcohol oxidase (PeAAO) cannot oxidize this compound due to the alcohol’s position in a less exposed anthracene region, unlike 2-naphthalenemethanol. Computational docking studies or molecular volume analysis can predict substrate accessibility in enzyme active sites . Modifying the substituent’s position (e.g., shifting the ethyl group) may reduce steric clashes.

Basic: What protocols ensure stability during fluorescence-based metal ion sensing using 10-ethyl-9-anthracenemethanol?

Answer:
For Cu²⁺/Fe³⁺ sensing:

  • Dissolve the compound in methanol or 1,2-dichlorobenzene to prevent aggregation.
  • Use quenching titration with Stern-Volmer analysis to quantify metal ion binding.
  • Maintain DMSO concentrations <1% to avoid solvent interference in aqueous systems .
  • Validate results with control experiments using anthracene-free polymers to rule out non-specific interactions .

Advanced: How can thermo-reversibility in anthracene-based polymer networks be optimized for biomedical applications?

Answer:
Thermo-degradable networks synthesized via thiol-ene polymerization of 10-ethyl-9-anthracenemethanol dimers require:

  • Dynamic mechanical analysis (DMA) to assess viscoelastic properties and decomposition thresholds (>180°C).
  • Photo-rheology to monitor UV-induced reversibility, ensuring network integrity post-degradation.
  • Balancing crosslink density (using trithiol vs. PDMS co-polymers) to tune mechanical strength and degradation rates .

Basic: What solvent systems are optimal for synthesizing 10-ethyl-9-anthracenemethanol derivatives?

Answer:

  • High-boiling solvents (e.g., dimethylaminoethanol, DMAE) facilitate cyclotetramerization of phthalonitrile derivatives .
  • Diels-Alder reactions perform best in aprotic solvents like ethyl acetate or toluene, with catalytic β-CD enhancing aqueous reactivity .
  • Avoid protic solvents in radical thiol-ene reactions to prevent side reactions .

Advanced: What strategies mitigate contradictions in fluorescence quenching data for metal ion detection?

Answer:
Discrepancies in Stern-Volmer plots (e.g., non-linear quenching) may arise from static vs. dynamic quenching mechanisms. Resolve via:

  • Time-resolved fluorescence : Differentiate lifetime changes (dynamic) from static complexation.
  • Job’s plot analysis : Determine binding stoichiometry between 10-ethyl-9-anthracenemethanol and metal ions.
  • Control for inner-filter effects by adjusting fluorophore concentration .

Basic: How is 10-ethyl-9-anthracenemethanol utilized in peptide interaction studies?

Answer:
In fluorescence titration assays , the compound’s anthracene moiety acts as a reporter for conformational changes in peptides (e.g., parathyroid hormone). Key steps:

  • Excite at 280 nm, monitor emission between 290–450 nm.
  • Subtract background signals from DMSO/buffer controls.
  • Use NMR (e.g., 800 MHz) to resolve binding-induced chemical shift perturbations in peptide residues .

Advanced: Can computational methods predict the photodimerization efficiency of 10-ethyl-9-anthracenemethanol in polymer matrices?

Answer:
Yes. Density Functional Theory (DFT) calculations model the [4+4] photodimerization pathway, identifying substituent effects on reaction enthalpy. For example, ethyl groups increase steric hindrance, reducing dimer yield compared to methyl analogs. Molecular orbital analysis (e.g., HOMO-LUMO overlap) further predicts reactivity under UV irradiation .

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